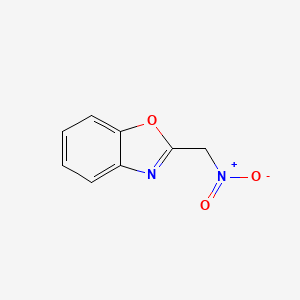![molecular formula C17H12N2O B14700448 [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile CAS No. 23195-86-0](/img/structure/B14700448.png)
[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile: is a chemical compound known for its unique structure and reactivity. It features a cyclohexa-2,4-dienone moiety linked to a phenylethylidene group, with two nitrile groups attached to the propanedinitrile backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile typically involves the condensation of cyclohexa-2,4-dienone derivatives with phenylethylidene compounds. One common method includes the photolytic cleavage of cyclohexa-2,4-dienone sulfone derivatives in the presence of diamines, which leads to the formation of bis-amides containing a diene moiety . The reaction is carried out under visible light irradiation, often using a tungsten lamp, and is performed in ethanol or ethanol-DMSO mixtures at temperatures below 38°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced photolysis techniques can enhance the efficiency of the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,4-dienone moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylethylidene derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it versatile for different applications.
作用機序
The mechanism by which [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile exerts its effects involves its reactivity at the cyclohexa-2,4-dienone and phenylethylidene moieties. The compound can interact with various molecular targets through electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds and structures. The pathways involved depend on the specific reactions and conditions employed.
類似化合物との比較
Cyclohexa-2,4-dienone derivatives: These compounds share the cyclohexa-2,4-dienone moiety and exhibit similar reactivity.
Phenylethylidene derivatives: Compounds with the phenylethylidene group can undergo similar substitution reactions.
Propanedinitrile derivatives: These compounds have the nitrile groups and can participate in similar reduction reactions.
Uniqueness: The combination of the cyclohexa-2,4-dienone, phenylethylidene, and propanedinitrile moieties in [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile gives it a unique reactivity profile. This makes it a valuable compound for various chemical transformations and applications in research and industry.
特性
CAS番号 |
23195-86-0 |
|---|---|
分子式 |
C17H12N2O |
分子量 |
260.29 g/mol |
IUPAC名 |
2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile |
InChI |
InChI=1S/C17H12N2O/c18-11-13(12-19)10-16(14-6-2-1-3-7-14)15-8-4-5-9-17(15)20/h1-10,15-16H |
InChIキー |
FJJUZRMKJBVCJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C=C(C#N)C#N)C2C=CC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


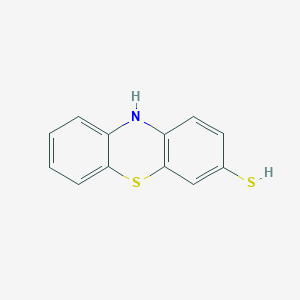
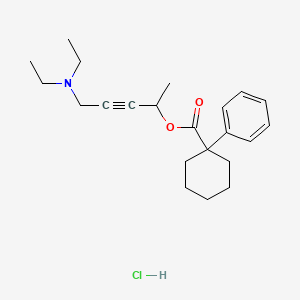
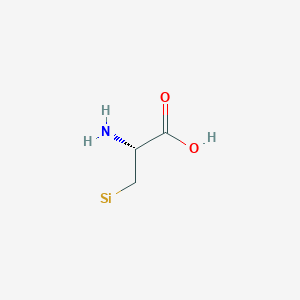
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
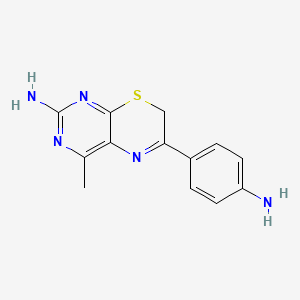
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
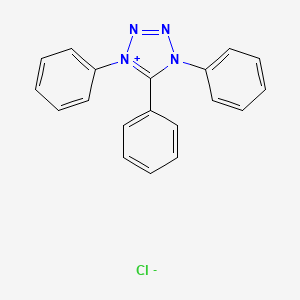
![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)



![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)

